
3,4-diethyl-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
Research has explored the synthesis and characterization of derivatives of pyrrole compounds, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. For example, Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and used various spectroscopic analyses to confirm the product.Molecular Structure Analysis
The molecular formula of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde is C7H9NO . Its average mass is 123.152 Da and its monoisotopic mass is 123.068413 Da .Chemical Reactions Analysis
The compound has been used in the field of catalysis and polymerization. For instance, Qiao, Ma, and Wang (2011) explored the use of pyrrole-based ligands, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde derivatives, in aluminum and zinc complexes.Physical And Chemical Properties Analysis
The molecular weight of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde is 123.15 g/mol . It is a solid substance .Applications De Recherche Scientifique
1. Synthesis of High Nuclearity Single Molecule Magnets
3,4-diethyl-1H-pyrrole-2-carbaldehyde has been utilized in the synthesis of high nuclearity single molecule magnets. A study by Giannopoulos et al. (2014) explored the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions. This resulted in a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
2. Development of Anticancer Drug Intermediates
The compound 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, related to 3,4-diethyl-1H-pyrrole-2-carbaldehyde, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. Wang et al. (2017) established a rapid synthetic method for this compound, demonstrating its potential in drug development (Wang et al., 2017).
3. Efficient Synthesis of Pyrrole-2-carbaldehyde Derivatives
Wu et al. (2018) presented an efficient method for synthesizing pyrrole-2-carbaldehyde skeletons, which are structurally similar to 3,4-diethyl-1H-pyrrole-2-carbaldehyde. Their method involves oxidative annulation and Csp3-H to C═O oxidation, providing a scalable approach for creating these derivatives (Wu et al., 2018).
4. Synthesis of Diverse Pyrrole Derivatives
The compound has also been used in the synthesis of diverse pyrrole derivatives. Ni et al. (2016) developed a method for creating thiophene and 1H-pyrrole products via an amine-catalyzed cascade annulation and aromatization sequence (Ni et al., 2016).
5. Exploration of 3-Fluoropyrroles
Research into 3-fluoropyrroles, which are structurally related to 3,4-diethyl-1H-pyrrole-2-carbaldehyde, provides insights into the synthesis of fluorinated pyrroles. Surmont et al. (2009) described a new methodology for preparing 3-fluorinated pyrroles, which could have implications for the synthesis and applications of similar pyrrole derivatives (Surmont et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4-diethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-10-9(6-11)8(7)4-2/h5-6,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYWSUQOZBWQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326880 | |
| Record name | 3,4-diethyl-2-formylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
1006-26-4 | |
| Record name | 3,4-diethyl-2-formylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

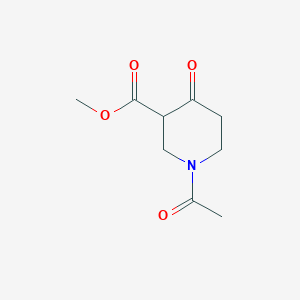
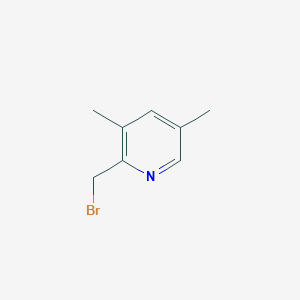
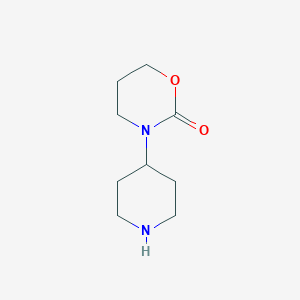
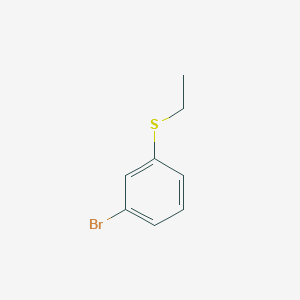
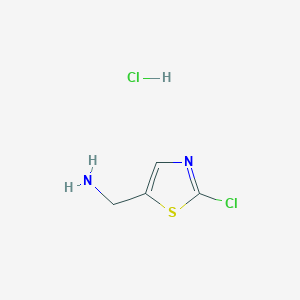
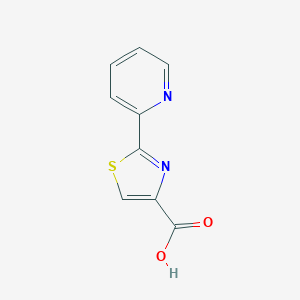
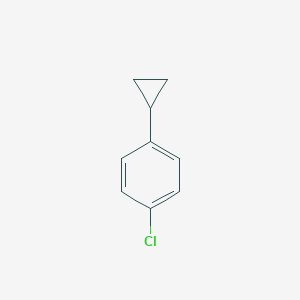
![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
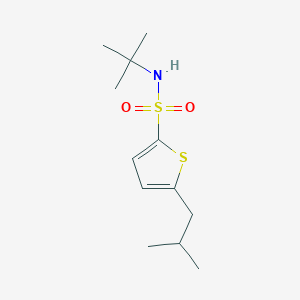
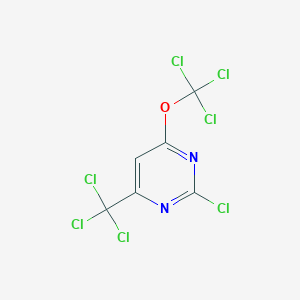
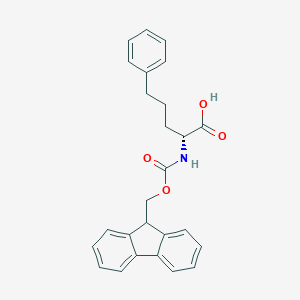
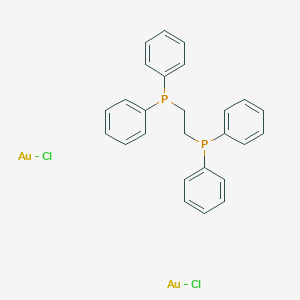
![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)
